Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide

CAS No.: 93894-72-5

Cat. No.: VC17044197

Molecular Formula: C16H20F17IN2O2S

Molecular Weight: 754.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93894-72-5 |

|---|---|

| Molecular Formula | C16H20F17IN2O2S |

| Molecular Weight | 754.3 g/mol |

| IUPAC Name | diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |

| Standard InChI | InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | GFKVYUIOBFJCSX-UHFFFAOYSA-M |

| Canonical SMILES | CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

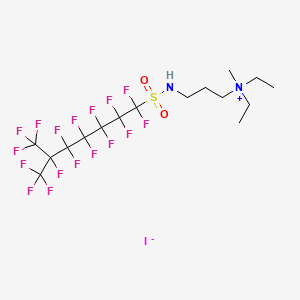

The compound’s IUPAC name, diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium iodide, reflects its three primary components:

-

A heptadecafluoroisooctyl chain (17 fluorine atoms on a branched octyl backbone).

-

A sulphonylamino propyl linker bridging the fluorinated chain and ammonium group.

-

A quaternary ammonium cation (diethyl-methyl-ammonium) paired with an iodide counterion.

The structural formula (Figure 1) highlights the compound’s amphiphilic nature, critical for its surfactant properties.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 93894-72-5 |

| Molecular Formula | C₁₆H₂₀F₁₇IN₂O₂S |

| Molecular Weight | 754.3 g/mol |

| InChI Key | GFKVYUIOBFJCSX-UHFFFAOYSA-M |

| Canonical SMILES | CCN+(CC)CCCNS(=O)(=O)C(...F)F |

Synthesis and Industrial Applications

Industrial Uses

The compound’s applications align with those of cationic fluorosurfactants:

Table 2: Industrial Applications

| Application | Function |

|---|---|

| Coatings and Sealants | Enhances water repellency |

| Firefighting Foams | Improves film-forming efficiency |

| Textile Treatment | Provides stain resistance |

| Metal Plating | Reduces surface tension in baths |

Its stability under extreme pH and temperature conditions makes it valuable in industrial processes, though alternatives are being sought due to regulatory pressures .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous PFAS indicates a glass transition temperature (Tg) near −15°C and decomposition onset above 250°C . These properties enable use in high-temperature applications like lubricants and electronic coatings .

Environmental Impact and Alternatives

Environmental Persistence

The compound’s C8 perfluorinated chain resists biotic and abiotic degradation, leading to accumulation in water and soil . Monitoring programs in Sweden have detected similar PFAS in groundwater near industrial sites at concentrations up to 1.2 µg/L .

Emerging Alternatives

Table 3: PFAS Alternatives

| Alternative | Advantages |

|---|---|

| Siloxane-based surfactants | Lower bioaccumulation potential |

| Hydrocarbon surfactants | Readily biodegradable |

| Short-chain PFAS | Reduced persistence (C4–C6) |

Transitioning to these alternatives remains challenging due to performance gaps in extreme conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume